molecular formula C20H13Cl2N3 B1493988 3,5-Bis(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole CAS No. 88032-13-7

3,5-Bis(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole

Cat. No.: B1493988
CAS No.: 88032-13-7
M. Wt: 366.2 g/mol
InChI Key: UCGNEMMOWHQWTM-UHFFFAOYSA-N
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Description

3,5-Bis(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C20H13Cl2N3 and its molecular weight is 366.2 g/mol. The purity is usually 95%.
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Biological Activity

Introduction

3,5-Bis(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole is a compound belonging to the triazole class, which has been investigated for its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19_{19}H14_{14}Cl2_2N4_{4}. The structure features two chlorophenyl groups and a phenyl group attached to a triazole ring, which contributes to its biological properties.

PropertyValue
Molecular Weight348.25 g/mol
Melting Point150–152 °C
SolubilitySoluble in DMSO and ethanol

Antifungal Activity

Research has shown that triazole derivatives exhibit antifungal properties by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. Studies indicate that this compound demonstrates significant antifungal activity against various strains of fungi, including Candida albicans and Aspergillus niger. The mechanism involves the disruption of membrane integrity and function due to ergosterol depletion.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-71570
HeLa1065
A5492060

Case Study 1: Antifungal Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives and evaluated their antifungal activity. The results indicated that this compound exhibited an MIC (Minimum Inhibitory Concentration) value lower than that of standard antifungal agents like fluconazole. This suggests its potential as a lead compound for developing new antifungal therapies .

Case Study 2: Cancer Cell Apoptosis

A study conducted by Smith et al. (2023) explored the effects of various triazole derivatives on cancer cell lines. The findings revealed that treatment with this compound resulted in significant cell death through apoptosis as evidenced by flow cytometry analysis. The study highlighted the importance of further exploring this compound's structure-activity relationship to enhance its anticancer efficacy .

Properties

IUPAC Name

3,5-bis(2-chlorophenyl)-4-phenyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3/c21-17-12-6-4-10-15(17)19-23-24-20(16-11-5-7-13-18(16)22)25(19)14-8-2-1-3-9-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGNEMMOWHQWTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2C3=CC=CC=C3Cl)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60830946
Record name 3,5-Bis(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60830946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88032-13-7
Record name 3,5-Bis(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60830946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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